Cefpodoxime Proxetil Impurity B
Descripción general
Descripción
Cefpodoxime Proxetil Impurity B is an impurity of Cefpodoxime Proxetil . Cefpodoxime Proxetil is an oral, third-generation cephalosporin antibiotic . The chemical name of this compound is (1RS)-1- [ [ (1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7- [ [ (2Z)-2- (2-aminothiazol-4-yl)-2- (methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylate .
Synthesis Analysis
During the synthesis of Cefpodoxime Proxetil, along with known impurities, one unknown impurity was detected at a level of 0.1-0.2% at a relative retention time of 0.43 by HPLC analysis . This impurity was synthesized and characterized by spectral data .Molecular Structure Analysis
The molecular structure of this compound was deduced via comparison with the fragmentation patterns of Cefpodoxime Proxetil .Chemical Reactions Analysis
Reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) was used to characterize impurities in Cefpodoxime Proxetil . Stress tests were designed and performed based on the mechanisms by which cephalosporins are degraded .Physical And Chemical Properties Analysis
Cefpodoxime Proxetil was found to be a poorly water-soluble drug with low bioavailability when orally administered . The physical and chemical properties of this compound are not explicitly stated in the search results.Aplicaciones Científicas De Investigación
Characterization and Analysis
Characterization of Impurities in Cefpodoxime Proxetil : A study used reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) to characterize impurities in cefpodoxime proxetil, including cefpodoxime proxetil impurity B. This research is crucial for improving the safety and quality of the drug (Jin Li, Dou-sheng Zhang, & Changqin Hu, 2014).
Comparison of Analytical Methods for Cefpodoxime Proxetil : Another study compared three RP-HPLC methods for analyzing cefpodoxime proxetil and its related substances, including impurity B. The study aimed to determine the most appropriate method for quality control, considering factors like specificity and efficiency (Ming-juan Wang, W. Zou, J. Xue, & Chang-qin Hu, 2006).
Pharmacological Applications
Improving Solubility and Bioavailability : Research on solid inclusion complexes of cefpodoxime proxetil with beta-cyclodextrin showed that this process enhances the drug's aqueous solubility and bioavailability. Such modifications are significant for optimizing drug performance (S. Bhargava & G. P. Agrawal, 2008).
Extended-Release Formulations : A study focused on the development of extended-release tablets of cefpodoxime proxetil using hydroxypropyl methylcellulose and sodium alginate. This research is pivotal for creating dosage forms that release the drug over an extended period, potentially improving patient compliance (A. Mujtaba & K. Kohli, 2016).
Quality Control and Stability
- Comparative Quality Analysis : A study comparing the quality of a branded cefpodoxime proxetil product with various generic products highlighted the importance of maintaining consistent quality standards in pharmaceutical products. Such research is essential for ensuring the efficacy and safety of medications (Darshana R. Dumbhare, Fahimuddin S. Kazi, D. Mahapatra, & U. Mahajan, 2021).
Direcciones Futuras
Cefpodoxime Proxetil impurities reference standards are useful in pharmaceutical research. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . It is also useful in the identification of unknown impurities and the assessment of genotoxic potential .
Mecanismo De Acción
Target of Action
Cefpodoxime Proxetil Impurity B is an impurity of Cefpodoxime Proxetil , a third-generation cephalosporin antibiotic . The primary targets of Cefpodoxime Proxetil are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .
Mode of Action
Cefpodoxime Proxetil, from which this compound is derived, is a prodrug. It is absorbed and de-esterified in the gastrointestinal tract to its active form, Cefpodoxime . Cefpodoxime acts by inhibiting the synthesis of the bacterial cell wall. It binds preferentially to PBP 3, inhibiting the production of peptidoglycan, the primary constituent of bacterial cell walls . This results in the destabilization and eventual rupture of the cell wall, leading to bacterial cell death .
Biochemical Pathways
This disruption in the cell wall synthesis pathway leads to bacterial cell lysis and death .
Pharmacokinetics
Cefpodoxime proxetil, the parent compound, is known to have an oral bioavailability of approximately 50%, which is increased when taken with food . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure . Approximately 29 to 33% of the administered Cefpodoxime dose is excreted unchanged in the urine in 12 hours .
Result of Action
The result of the action of Cefpodoxime Proxetil is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . As this compound is an impurity of Cefpodoxime Proxetil, it may share some of these effects.
Action Environment
The action of Cefpodoxime Proxetil can be influenced by various environmental factors. For instance, its absorption can be enhanced when taken with food . The pH of the environment can also affect the stability and efficacy of cephalosporin antibiotics like Cefpodoxime Proxetil . .
Propiedades
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O8S2/c1-8(2)31-20(29)33-10(4)32-18(28)14-9(3)6-34-17-13(16(27)25(14)17)23-15(26)12(24-30-5)11-7-35-19(21)22-11/h7-8,10,13,17H,6H2,1-5H3,(H2,21,22)(H,23,26)/b24-12-/t10?,13-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETSABQUOKHCMQ-PUONPJMJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098995 | |
Record name | 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
947692-14-0 | |
Record name | 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947692-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl 3-de(methoxymethyl) cefpodoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL 3-DE(METHOXYMETHYL) CEFPODOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4E4W46SZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.